

An In-depth Technical Guide to 3-Iodo-4-methoxypyridine

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Compound of Interest

Compound Name: **3-Iodo-4-methoxypyridine**

Cat. No.: **B1298235**

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Introduction

3-Iodo-4-methoxypyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of an iodine atom and a methoxy group on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations associated with **3-Iodo-4-methoxypyridine**.

Core Chemical Properties

The fundamental chemical and physical properties of **3-Iodo-4-methoxypyridine** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	89640-55-1	[1] [2] [3]
Molecular Formula	C ₆ H ₆ INO	[1] [3] [4]
Molecular Weight	235.02 g/mol	[1] [3]
InChI	1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3	[3]
InChI Key	WZAPSURIRLYQEJ-UHFFFAOYSA-N	[3]
SMILES	COc1ccncc1I	[3]

Synthesis of 3-Iodo-4-methoxypyridine

A common and effective method for the synthesis of **3-Iodo-4-methoxypyridine** involves the regioselective iodination of 4-methoxypyridine. The following protocol is a general procedure for this transformation.[\[1\]](#)

Experimental Protocol: Directed Ortho-Metalation and Iodination

Objective: To synthesize **3-Iodo-4-methoxypyridine** from 4-methoxypyridine.

Reagents and Materials:

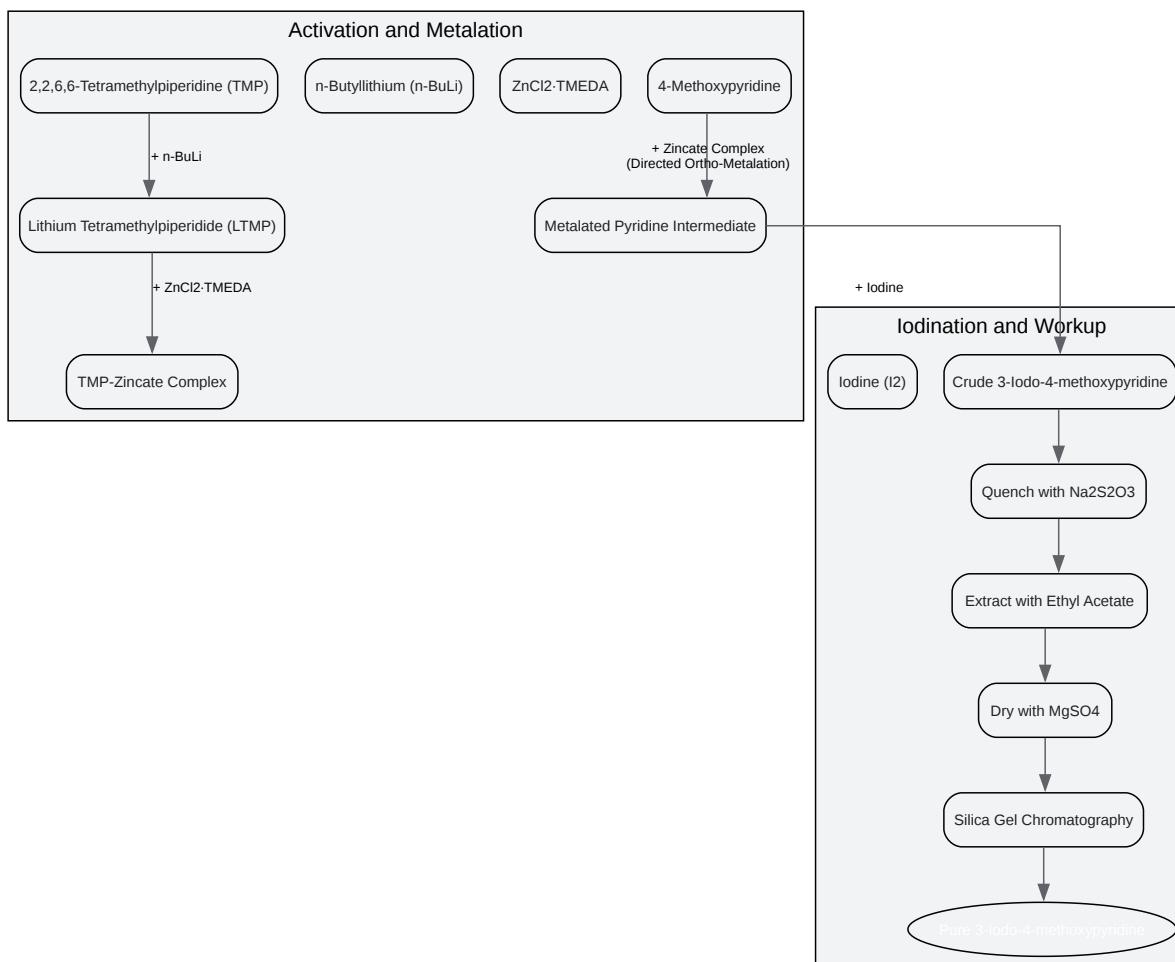
- 4-Methoxypyridine
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes (approx. 1.6 M)
- ZnCl₂·TMEDA complex (N,N,N',N'-Tetramethylethylenediamine)
- Iodine (I₂)
- Tetrahydrofuran (THF), anhydrous

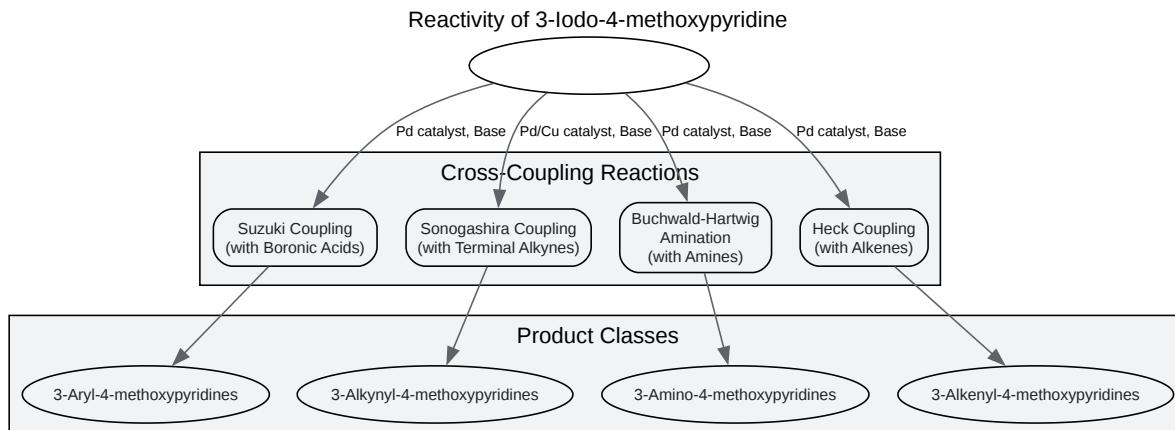
- Ethyl acetate (AcOEt)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), n-butyllithium (1.5 mmol) is added.
- After stirring for 5 minutes, the $\text{ZnCl}_2\cdot\text{TMEDA}$ complex (0.50 mmol) is added to the reaction mixture.
- The mixture is stirred for an additional 15 minutes at 0 °C.
- 4-Methoxypyridine (1.0 mmol) is then introduced to the reaction mixture at a temperature between 0-10 °C.
- The reaction is allowed to stir for 2 hours at room temperature.
- A solution of iodine (1.5 mmol) in THF (4 mL) is then added to the reaction mixture.
- The mixture is stirred overnight at room temperature.
- The reaction is quenched by the addition of a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ (4 mL).
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield **3-Iodo-4-methoxypyridine**.^[1]

Synthesis Workflow of 3-Iodo-4-methoxypyridine



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